Cas no 489408-45-9 (1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one)

1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one is a nitro-substituted pyrazole derivative with a molecular formula of C₇H₉N₃O₃. This compound features a stable pyrazole core functionalized with methyl and nitro groups, enhancing its reactivity and utility in synthetic applications. Its acetyl moiety at the 1-position improves solubility in organic solvents, facilitating its use as an intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing nitro group contributes to its potential as a precursor for further functionalization, such as reduction to amine derivatives. The compound’s structural rigidity and defined substitution pattern make it valuable for constructing heterocyclic frameworks in medicinal chemistry and material science research.
1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one structure
489408-45-9 structure
Product name:1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one
CAS No:489408-45-9
MF:C7H9N3O3
Molecular Weight:183.164661169052
CID:877193
PubChem ID:4307902

1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazole,1-acetyl-3,5-dimethyl-4-nitro-(9CI)
    • AK-968/12383024
    • DB-279454
    • 1-acetyl-4-nitro-3,5-dimethyl-1H-pyrazole
    • 1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanone
    • EM-0020
    • MFCD01834646
    • 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one
    • G69382
    • 1-(3,5-dimethyl-4-nitropyrazol-1-yl)ethanone
    • 489408-45-9
    • AKOS003726185
    • 1H-PYRAZOLE, 1-ACETYL-3,5-DIMETHYL-4-NITRO-
    • インチ: InChI=1S/C7H9N3O3/c1-4-7(10(12)13)5(2)9(8-4)6(3)11/h1-3H3
    • InChIKey: LZWZEPXLZCUCNB-UHFFFAOYSA-N
    • SMILES: CC1=C(C(=NN1C(=O)C)C)[N+](=O)[O-]

計算された属性

  • 精确分子量: 183.06439116g/mol
  • 同位素质量: 183.06439116g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 238
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.7
  • トポロジー分子極性表面積: 80.7Ų

1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
A2B Chem LLC
AG49924-1mg
1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanone
489408-45-9 >90%
1mg
$201.00 2024-04-19
A2B Chem LLC
AG49924-10mg
1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanone
489408-45-9 >90%
10mg
$240.00 2024-04-19
A2B Chem LLC
AG49924-500mg
1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethanone
489408-45-9 >90%
500mg
$302.00 2024-04-19
Key Organics Ltd
EM-0020-0.25g
1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one
489408-45-9 >90%
0.25g
£46.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1617878-500mg
1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one
489408-45-9 98%
500mg
¥754.00 2024-05-11
Key Organics Ltd
EM-0020-1MG
1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one
489408-45-9 >90%
1mg
£28.00 2025-02-09
Key Organics Ltd
EM-0020-20MG
1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one
489408-45-9 >90%
20mg
£76.00 2023-04-19
Key Organics Ltd
EM-0020-5G
1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one
489408-45-9 >90%
5g
£547.00 2025-02-09
Key Organics Ltd
EM-0020-10G
1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one
489408-45-9 >90%
10g
£1040.00 2025-02-09
Key Organics Ltd
EM-0020-5MG
1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one
489408-45-9 >90%
5mg
£35.00 2025-02-09

1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one 関連文献

1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-oneに関する追加情報

Introduction to 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one (CAS No. 489408-45-9)

The compound 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one, identified by its CAS number 489408-45-9, is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. Its unique structural features, comprising a pyrazole core substituted with a nitro group and two methyl groups, make it a promising candidate for further exploration in drug discovery and therapeutic applications.

Pyrazole derivatives are well-known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the nitro group in this compound introduces potential electron-withdrawing effects, which can modulate the reactivity and binding affinity of the molecule to biological targets. Additionally, the dimethyl substitution at the 3 and 5 positions of the pyrazole ring enhances its stability and electronic properties, making it an attractive scaffold for medicinal chemists.

In recent years, there has been a growing interest in developing novel therapeutic agents with improved efficacy and reduced side effects. The compound 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one has been studied for its potential role in modulating various biological pathways. For instance, research suggests that this molecule may interact with enzymes and receptors involved in inflammation and cancer progression. Its ability to inhibit key signaling pathways has made it a subject of interest for preclinical investigations.

One of the most compelling aspects of this compound is its structural versatility. The pyrazole core can be further modified to explore different pharmacophores, allowing for the development of analogs with enhanced pharmacological properties. The nitro group provides a handle for chemical modifications, such as reduction to an amine or diazotization for further derivatization. These modifications can be tailored to optimize binding interactions with specific targets, thereby improving drug-like characteristics.

Recent studies have also highlighted the importance of computational methods in predicting the biological activity of small molecules. Molecular docking simulations have been employed to evaluate the binding affinity of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one to various protein targets. These studies have revealed potential interactions with enzymes such as kinases and phosphodiesterases, which are implicated in numerous diseases. The insights gained from these simulations have guided experimental efforts to refine the structure of this compound for better therapeutic outcomes.

The synthesis of 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between hydrazine derivatives and ketones or aldehydes under controlled conditions. The introduction of the nitro group is typically achieved through nitration reactions, which must be performed in an inert atmosphere to prevent unwanted side reactions.

In conclusion, 1-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethan-1-one (CAS No. 489408-45-9) represents a promising scaffold for drug discovery with significant potential in modulating key biological pathways. Its unique structural features, combined with recent advancements in computational chemistry and synthetic methodologies, make it an exciting compound for further investigation. As research continues to uncover new therapeutic applications, this molecule is poised to play a crucial role in the development of next-generation pharmaceuticals.

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